6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide
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Description
6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H16ClF3N2O3S and its molecular weight is 456.86. The purity is usually 95%.
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Biological Activity
The compound 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives, characterized by the presence of a chloro group and a pyrrolidine moiety. The trifluoromethyl group is also significant in enhancing biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄ClF₃N₂O₂S |
Molecular Weight | 396.83 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may possess similar antimicrobial efficacy.
Case Study: Antibacterial Efficacy
In a study exploring related pyrazole derivatives, it was found that compounds with trifluoromethyl substitutions had low minimum inhibitory concentrations (MIC) against S. aureus, indicating strong antibacterial activity. The results showed:
- MIC Values :
- Compound A: 0.78 μg/ml against S. aureus
- Compound B: 3.12 μg/ml against E. faecalis
These compounds demonstrated not only bactericidal effects but also moderate inhibition of biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Macromolecular Synthesis : Compounds disrupt bacterial cell wall synthesis and protein production.
- Biofilm Disruption : They interfere with the formation and maintenance of biofilms, enhancing their effectiveness against chronic infections.
Toxicological Studies
Preliminary toxicological assessments have indicated that related compounds exhibit low toxicity profiles in mammalian models. For example, studies involving doses up to 50 mg/kg showed no significant adverse effects on liver or kidney functions, as measured by various organ toxicity markers .
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c21-14-6-7-17-16(11-14)26(15-5-3-4-13(10-15)20(22,23)24)12-18(30(17,28)29)19(27)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLGJPRTXUDRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.